N-(6-Chloropyridazin-3-yl)acetamide
Overview
Description
“N-(6-Chloropyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C6H6ClN3O . It has a molecular weight of 171.58 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(6-Chloropyridazin-3-yl)acetamide” is 1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(6-Chloropyridazin-3-yl)acetamide” is a solid compound . It has a molecular weight of 171.58 g/mol . The compound’s InChI code is 1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) , which provides a specific description of its molecular structure.Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
N-(6-Chloropyridazin-3-yl)acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting potential use as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds demonstrate notable nonlinear optical (NLO) activity and have been explored for their ligand interactions with Cyclooxygenase 1 (COX1), indicating potential biological relevance (Mary et al., 2020).
Structure-Activity Relationships in Medicinal Chemistry
These compounds have been investigated for their structure-activity relationships in medicinal chemistry. For example, derivatives of N-(6-Chloropyridazin-3-yl)acetamide have been examined for their stability and efficacy as inhibitors of specific enzymes like PI3Kα and mTOR, crucial for certain therapeutic applications (Stec et al., 2011).
Antibacterial Agents
Several derivatives of N-(6-Chloropyridazin-3-yl)acetamide have been synthesized and tested for their antibacterial activity. These studies have focused on developing new antibacterial agents with a broad spectrum of activity against various microorganisms (Bhoi et al., 2015).
Corrosion Inhibition
Research has also been conducted on the use of N-(6-Chloropyridazin-3-yl)acetamide derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies involve understanding the molecular interactions and efficiency of these compounds in preventing metal corrosion, which has significant industrial applications (Mashuga et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQTYWWIVXWOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598026 | |
Record name | N-(6-Chloropyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloropyridazin-3-yl)acetamide | |
CAS RN |
14959-31-0 | |
Record name | N-(6-Chloropyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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